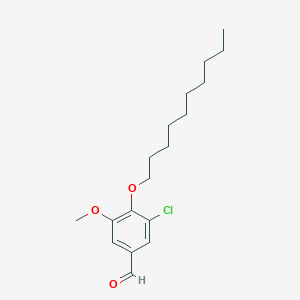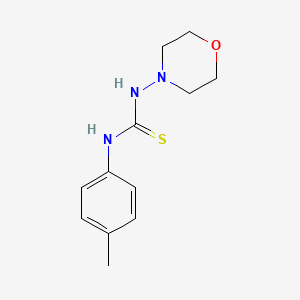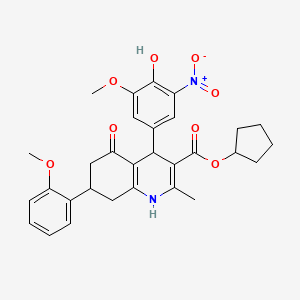![molecular formula C28H30N2O2S B11077563 Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11077563.png)
Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OCTYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with cyano and diphenyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE typically involves the reaction of 3-cyano-4,6-diphenyl-2-pyridinethiol with octyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Common solvents used in the synthesis include dichloromethane and ethanol, while bases such as sodium hydroxide or potassium carbonate are employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
OCTYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
OCTYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OCTYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and diphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE
- ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE
- METHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE
Uniqueness
OCTYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is unique due to its octyl ester group, which imparts distinct physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C28H30N2O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
octyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C28H30N2O2S/c1-2-3-4-5-6-13-18-32-27(31)21-33-28-25(20-29)24(22-14-9-7-10-15-22)19-26(30-28)23-16-11-8-12-17-23/h7-12,14-17,19H,2-6,13,18,21H2,1H3 |
InChI Key |
HWWPQWVCSQAXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-acetyl-6'-amino-5'-cyano-2'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11077482.png)
![Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B11077496.png)

![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077505.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11077509.png)

![11-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077533.png)
![Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11077541.png)
![N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11077553.png)
![N-(2,6-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11077557.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11077565.png)
![(10R,11S,15R,16S)-16-(4-fluorobenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B11077569.png)
![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
